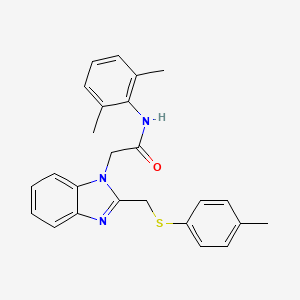

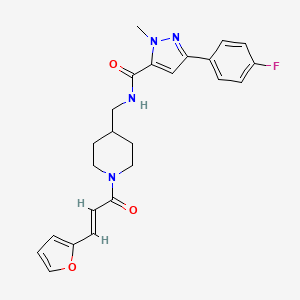

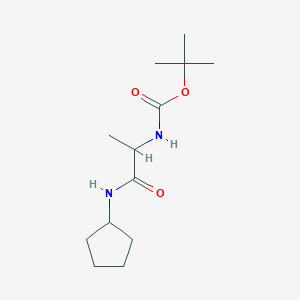

N-(2,6-Dimethylphenyl)-2-(2-(((4-methylphenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Research in the field of benzimidazole derivatives, such as the one described, often focuses on the exploration of their chemical, physical, and biological properties due to their wide range of applications in medicinal chemistry. These compounds are known for their antimicrobial, antiviral, and anti-inflammatory properties among others. While direct studies on the specified compound might be limited, related research on benzimidazole and its derivatives provides a foundation for understanding its potential applications and properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structures. For instance, compounds with structural similarities to the specified molecule have been synthesized through reactions involving sulfanyl acetamides, where key steps include the formation of acetamide groups linked to benzimidazole rings through sulfanyl bridges (Rehman et al., 2016; Siddiqui et al., 2013).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core, often substituted with various groups that influence the molecule's properties and reactivity. The intramolecular and intermolecular interactions, such as hydrogen bonding and π-π interactions, play a crucial role in stabilizing the molecular conformation and influencing its crystalline structure (Subasri et al., 2016).

Aplicaciones Científicas De Investigación

Dye Intermediate Market Analysis

N-(2,6-Dimethylphenyl)-2-(2-(((4-methylphenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide has been implicated in the dye intermediate market. A study highlighted a case where a commercially delivered substance, initially thought to be a common dye intermediate, was identified as a distinct molecule through various analytical techniques. This study underscores the importance of accurate chemical characterization in industrial applications, such as dye production, where precise chemical composition is crucial (Drabina et al., 2009).

Corrosion Inhibition

Research has explored the use of benzimidazole derivatives, closely related to the chemical structure , as corrosion inhibitors. These compounds have demonstrated efficacy in protecting carbon steel in acidic environments, showcasing their potential in industrial applications for corrosion protection (Rouifi et al., 2020).

Antimicrobial Activity

Several studies have synthesized benzimidazole derivatives and evaluated their antimicrobial activity. These compounds have shown considerable efficacy against various bacterial strains, indicating their potential as antibacterial agents in medical and pharmaceutical fields (Manjula et al., 2011).

Anti-Helicobacter Pylori Agents

Benzimidazole derivatives have been identified as potent and selective agents against Helicobacter pylori, a pathogen linked to gastric issues. These compounds meet significant in vitro microbiological criteria, highlighting their potential in developing new treatments for H. pylori infections (Carcanague et al., 2002).

Green Synthesis and MRSA Inhibition

The green synthesis approach has been applied to produce benzimidazole-based derivatives with significant antibacterial activity, especially against Methicillin-Resistant Staphylococcus aureus (MRSA). This indicates the potential of these compounds in addressing antibiotic-resistant bacterial infections (Chaudhari et al., 2020).

Propiedades

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[2-[(4-methylphenyl)sulfanylmethyl]benzimidazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3OS/c1-17-11-13-20(14-12-17)30-16-23-26-21-9-4-5-10-22(21)28(23)15-24(29)27-25-18(2)7-6-8-19(25)3/h4-14H,15-16H2,1-3H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVDFSNUMMFECO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC2=NC3=CC=CC=C3N2CC(=O)NC4=C(C=CC=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2481592.png)

![N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2481595.png)

![1-(3-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481597.png)

![3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481611.png)